5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Scientific Research Applications
- This compound has been investigated for its potential antitumor properties. For example, a related derivative, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, demonstrated potent antitumor activity . Further studies could explore its efficacy against specific cancer types.
- The compound may exhibit platelet aggregation inhibition properties. Ticlopidine, a derivative with a similar structure (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride), has been studied as a platelet aggregation inhibitor . Investigating this compound’s effects on platelet function could be valuable.
- The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety in SAMs. It enhances the solubility and stability of precursor molecules, facilitating the formation of high-quality SAMs. During monolayer formation, this protective group is cleaved off, leaving a well-organized structure .
- Aromatic self-assembled monolayers (SAMs) play a crucial role in electron transport through thin organic films. Understanding how this compound influences charge transport in SAMs could have implications for electronic devices and interfaces .
- The protective group remains stable under Pd-catalyzed C-C bond formation reaction conditions. This stability facilitates the synthesis of precursors, making it a valuable tool in organic chemistry research .
Antitumor Activity
Platelet Aggregation Inhibition
Solubilizing Protective Group for Self-Assembled Monolayers (SAMs)
Electron Transport in Thin Organic Films
Synthesis Facilitation via Stable Protective Group
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-16-8-10-18(24)11-9-16)27(22(21)29)13-17-6-5-7-19(12-17)30-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGLBLZNQJWUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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